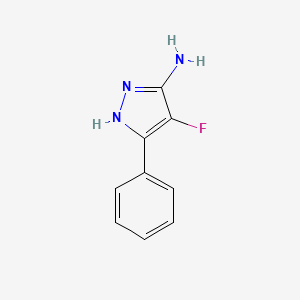

4-fluoro-3-phenyl-1H-pyrazol-5-amine

Description

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound is characterized by a planar pyrazole ring system with specific substitution patterns that influence its overall three-dimensional structure. The pyrazole core adopts a planar configuration with the amino group positioned at the 5-position, the fluorine atom at the 4-position, and the phenyl substituent at the 3-position. X-ray crystallographic studies of related pyrazole systems have demonstrated that the pyrazole ring maintains planarity with root mean square deviations typically less than 0.015 Angstroms.

The compound exhibits annular prototropic tautomerism, a characteristic feature of pyrazole derivatives containing amino substituents. Two primary tautomeric forms are possible: the 1H-pyrazol-5-amine form and the 1H-pyrazol-3-amine form, where the hydrogen atom can migrate between the nitrogen atoms at positions 1 and 2 of the pyrazole ring. Theoretical calculations using density functional theory methods have shown that for aminopyrazoles, the 3-amino tautomer is generally favored over the 5-amino tautomer by approximately 2.61 kilocalories per mole due to favorable electronic contributions from the amino group's lone pair electrons.

Studies of related 1H-pyrazol-5-amine systems have revealed that the structure of the substituent at the 3-position significantly influences the compound's tautomeric preferences and conformational behavior. The phenyl group at the 3-position introduces additional conformational complexity, as evidenced by crystallographic analyses showing dihedral angles between the pyrazole and phenyl rings ranging from 4.87 to 43.51 degrees in related structures. Nuclear magnetic resonance spectroscopy studies have confirmed that the tautomeric equilibrium is dynamic in solution, with the rate of proton exchange being temperature-dependent.

Table 1: Tautomeric Forms and Geometric Parameters

| Tautomeric Form | Preferred Configuration | Energy Difference (kcal/mol) | Dihedral Angle (Pyrazole-Phenyl) |

|---|---|---|---|

| 1H-pyrazol-5-amine | More stable | 0.0 (reference) | 14.0-43.5° |

| 1H-pyrazol-3-amine | Less stable | +2.61 | 10.7-19.8° |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Propriétés

IUPAC Name |

4-fluoro-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMSDRGNEWRUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sonication-Induced Cyclization of Hydrazines with Carboxylic Acid Derivatives

Method Overview:

This approach involves converting carboxylic acids into esters, followed by formation of oxonitriles, which then undergo cyclization with hydrazine hydrate under sonication to afford pyrazole derivatives, including 4-fluoro-3-phenyl-1H-pyrazol-5-amine.

- Esterification of carboxylic acids using methanol and sulfuric acid under reflux.

- Formation of oxonitriles via reaction with NaH in acetonitrile-toluene mixtures.

- Cyclization with hydrazine hydrate under sonication (1-2 hours).

Research Findings:

This method yields substituted pyrazoles with yields ranging from 55% to 67%. The process is rapid, efficient, and allows for the incorporation of various halogenated aromatic acids, including fluorinated phenyl derivatives.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Carboxylic acid + MeOH + H₂SO₄, reflux | - | Converts acids to esters |

| Oxonitrile formation | Ester + NaH in acetonitrile-toluene, reflux | - | Forms oxonitrile intermediates |

| Cyclization | Hydrazine hydrate + sonication | 55–67 | Final pyrazole derivative |

Cycloaddition of Hydrazines with Ethoxymethylene Malononitrile

Method Overview:

This approach employs the nucleophilic addition of aryl hydrazines to ethoxymethylene malononitrile, followed by cyclization to produce 5-amino-1-aryl-1H-pyrazoles with high regioselectivity.

- Reflux of aryl hydrazine with ethoxymethylene malononitrile in ethanol under nitrogen.

- Purification through column chromatography.

Research Findings:

Yields vary depending on the aryl hydrazine, with fluorinated derivatives like 4-fluorophenylhydrazine hydrochloride giving yields around 47–68%. The process is highly regioselective and suitable for diverse substitutions.

| Hydrazine Derivative | Solvent | Reflux Time | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine | Ethanol | 4 hours | 47% | High regioselectivity |

| Phenylhydrazine | Ethanol | 0.5 hours | 84% | Benchmark yield |

Catalytic and Microwave-Assisted Cyclization

Method Overview:

Catalytic systems such as copper(I) iodide (CuI) with ligands like 1,10-phenanthroline in DMF at elevated temperatures (60–80°C) facilitate cyclization of acylated hydrazines, leading to pyrazol-5-amine derivatives.

- Acylation of aminopyrazoles.

- Cyclization under microwave or thermal conditions with catalysts.

Research Findings:

Yields range from 40% to 75%, with reaction times significantly reduced under microwave irradiation (as short as 4 hours). Elevated temperatures improve yields and reaction efficiency.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuI + 1,10-phenanthroline | DMF | 60°C | 4 hours | 63% | Optimized conditions |

| CuI + 1,10-phenanthroline | DMF | 80°C | 4 hours | 65% | Higher yield |

Halogenation and Disulfide-Mediated Synthesis

Method Overview:

Involves halogenation of aromatic precursors followed by reaction with disulfides and halogenating agents like sulfuryl chloride, under inert atmospheres, to incorporate fluorine and phenyl groups.

- Halogenation of aromatic rings.

- Disulfide reactions with halogenating agents.

- Cyclization to form the pyrazole core.

Research Findings:

Yields are moderate (40–55%) but allow for diverse substitution patterns, including fluorophenyl groups.

| Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic halogenated | Sulfuryl chloride + disulfide | Inert atmosphere | 40–55 | Suitable for fluorinated phenyl groups |

Summary of Preparation Strategies

| Method | Advantages | Limitations | Typical Yield Range (%) |

|---|---|---|---|

| Sonication of carboxylic acids | Rapid, high yield, versatile | Requires multiple steps | 55–67 |

| Cycloaddition with ethoxymethylene malononitrile | High regioselectivity, straightforward | Limited to specific substrates | 47–68 |

| Catalytic cyclization | Short reaction times, scalable | Moderate yields, catalyst cost | 40–75 |

| Halogenation/disulfide methods | Good for fluorinated derivatives | Moderate yields, complex purification | 40–55 |

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.

Applications De Recherche Scientifique

4-fluoro-3-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-fluoro-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that it can fit into the active sites of target proteins, resulting in inhibition or activation of their functions .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Variations at the 3-Position

1-(4-Fluorophenyl)-4-p-Tolyl-1H-Pyrazol-5-Amine (RN: 1202030-30-5)

- Structure : Replaces the 3-phenyl group with a 4-methylphenyl (p-tolyl) group.

- Molecular Formula : C₁₆H₁₄FN₃

- Molecular Weight : 267.31 g/mol

- Key Differences : The methyl group on the p-tolyl ring enhances lipophilicity compared to the unsubstituted phenyl group in the parent compound. This modification may improve membrane permeability in biological systems .

3-Ethyl-1-(4-Fluorophenyl)-1H-Pyrazol-5-Amine (CAS: 1226221-27-7)

- Structure : Substitutes the 3-phenyl group with an ethyl chain.

- Molecular Formula : C₁₁H₁₂FN₃

- Molecular Weight : 205.23 g/mol

Substituent Variations at the 1-Position

1-[(4-Chloro-3-Fluorophenyl)Methyl]-1H-Pyrazol-5-Amine (CAS: 1247685-02-4)

- Structure : Features a chlorinated and fluorinated benzyl group at the 1-position.

- Molecular Formula : C₁₀H₉ClF₂N₃

- Molecular Weight : 243.66 g/mol

- Key Differences : The halogenated benzyl group enhances electronegativity and may confer resistance to metabolic degradation .

1-(4-Methoxyphenyl)-3-Phenyl-1H-Pyrazol-5-Amine (CAS: 41554-51-2)

- Structure : Incorporates a methoxy-substituted phenyl group at the 1-position.

- Molecular Formula : C₁₆H₁₅N₃O

- Molecular Weight : 265.32 g/mol

Hybrid Derivatives with Additional Functional Groups

4-(4-Fluorophenyl)-3-(Pyridin-4-Yl)-1-(2,4,6-Trichlorophenyl)-1H-Pyrazol-5-Amine

- Structure : Combines a pyridinyl group at the 3-position and a trichlorophenyl group at the 1-position.

- Molecular Formula : C₂₀H₁₂Cl₃FN₄

- Molecular Weight : 448.70 g/mol

- Key Differences : The trichlorophenyl group introduces steric hindrance, while the pyridinyl moiety enables coordination with metal ions, making this compound suitable for catalytic applications .

3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-Yl]-1H-Pyrazol-5-Amine (CAS: 1171174-91-6)

- Structure : Integrates a thiazole ring at the 1-position.

- Molecular Formula : C₁₄H₁₅N₅S

- Molecular Weight : 297.37 g/mol

Data Table: Structural and Physicochemical Comparison

Activité Biologique

4-Fluoro-3-phenyl-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits a range of interactions with biological targets, making it a subject of interest in various pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with several key enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, suggesting potential anti-inflammatory properties.

- Receptor Binding : It binds to the human estrogen alpha receptor (ERα), influencing cellular signaling pathways and gene expression, which may affect cell proliferation and differentiation.

Table 1: Biological Targets and Activities

Cellular Effects

The compound's interaction with cellular components leads to significant effects on cellular processes:

- Gene Expression : By modulating transcription factors, this compound can alter gene expression profiles, impacting various metabolic pathways.

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Case Study: Cytotoxic Effects

In laboratory studies, exposure to varying concentrations of this compound resulted in significant cell death in specific cancer cell lines. The IC50 values ranged from 10 to 30 µM, demonstrating its efficacy as a cytotoxic agent.

Molecular Mechanism

The presence of a fluorine atom enhances the compound's binding affinity to target proteins. This modification can lead to either inhibition or activation of enzymatic activity depending on the specific target:

- Binding Interactions : The fluorine atom plays a critical role in stabilizing the binding interactions with proteins such as COX-2 and ERα.

Temporal Effects in Laboratory Settings

Research has demonstrated that the stability of this compound under various conditions influences its long-term biological activity. Prolonged exposure can lead to adaptive cellular responses, potentially resulting in resistance mechanisms over time.

Chemical Reactions Analysis

This compound can participate in various chemical reactions that modify its structure and functionality:

Types of Reactions

- Oxidation : Can introduce additional functional groups.

- Reduction : May convert nitro groups to amines.

- Substitution : Alters substituents on the pyrazole ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | KMnO4, CrO3 |

| Reduction | NaBH4, LiAlH4 |

| Substitution | Halogens (Cl, Br), Grignard reagents |

Scientific Research Applications

The diverse applications of this compound extend across multiple fields:

Table 2: Applications in Research

| Field | Application Description |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Investigated for antimicrobial and antiviral properties |

| Medicine | Potential anti-inflammatory and anticancer activities |

| Industry | Used in developing new materials and pharmaceuticals |

Q & A

Q. Q1. What are the standard synthetic routes for 4-fluoro-3-phenyl-1H-pyrazol-5-amine, and how are intermediates validated?

Methodological Answer: A common approach involves cyclization reactions using substituted thioureas or hydrazine derivatives. For example, halogenated pyrazole regioisomers can be synthesized from thiourea precursors via multi-step protocols, including cyclization under acidic conditions (e.g., H₂SO₄) followed by fluorination using Selectfluor or DAST . Key intermediates are validated via 1H/13C NMR and X-ray crystallography (e.g., bond angles and torsion angles confirming regioisomer purity) .

Q. Q2. How is the structural conformation of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction reveals triclinic (P1) or monoclinic systems with specific unit cell parameters (e.g., a = 10.2487 Å, b = 10.4643 Å, c = 10.5489 Å for the triclinic polymorph) . Dihedral angles between the pyrazole core and substituents (e.g., fluorophenyl: ~2.3°) confirm planarity, critical for π-π stacking in biological interactions .

Q. Q3. What in vitro assays are used to evaluate the antibacterial activity of this compound?

Methodological Answer: Standard protocols include microbroth dilution (MIC determination) against Staphylococcus aureus and Escherichia coli . Activity correlates with electron-withdrawing groups (e.g., fluorine) enhancing membrane penetration. Data is benchmarked against controls like ciprofloxacin, with MIC values typically reported in µg/mL ranges .

Advanced Research Questions

Q. Q4. How do electronic effects of the 4-fluoro substituent influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer: The fluorine atom’s strong electron-withdrawing effect activates the pyrazole ring at the 5-amine position for substitutions. DFT calculations (B3LYP/6-31G*) show reduced electron density at C5, favoring reactions with electrophiles like aldehydes or acyl chlorides . Experimental validation via Hammett plots (σ values) confirms enhanced reaction rates in polar aprotic solvents (e.g., DMF) .

Q. Q5. How can conflicting bioactivity data (e.g., antitubercular vs. cytotoxicity) be resolved in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions arise from off-target effects. A systematic approach includes:

- Selective functionalization : Introducing bulky groups (e.g., tert-butyl) at N1 reduces cytotoxicity while maintaining antitubercular activity (MIC = 0.5 µg/mL vs. M. tuberculosis H37Rv) .

- Profiling assays : Parallel testing against human cell lines (e.g., HEK293) identifies selective toxicity thresholds (IC₅₀ > 50 µM for safe candidates) .

Q. Q6. What strategies optimize solvent-free synthesis for scalability while minimizing byproducts?

Methodological Answer: Mechanochemical synthesis (ball milling) with stoichiometric ratios of barbituric acid and aldehydes achieves >85% yield under solvent-free conditions . Key parameters:

- Milling time : 30–60 min at 25 Hz.

- Temperature control : <50°C prevents decomposition of the 5-amine group .

Byproducts (e.g., dimerized aldehydes) are minimized via TLC monitoring (eluent: EtOAc/hexane 3:7) .

Critical Analysis of Evidence

- Synthesis : Thiourea cyclization (evidence 1, 19) and solvent-free methods (evidence 1) are reproducible but require rigorous purification to avoid regioisomer contamination .

- Bioactivity : Fluorine enhances lipophilicity (logP = 2.1) but may increase metabolic instability in vivo, necessitating prodrug strategies .

- Structural Data : X-ray studies (evidence 3, 7, 9) confirm planar geometries critical for target binding, but polymorphic variations (e.g., P1 vs. P1̄) impact solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.